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Abstract
AZ1495 is a potent and orally active small molecule inhibitor of Interleukin-1 Receptor-

Associated Kinase 4 (IRAK4). As a critical upstream kinase in Toll-like receptor (TLR) and

Interleukin-1 receptor (IL-1R) signaling pathways, IRAK4 is a key therapeutic target for a range

of inflammatory diseases and certain cancers. This technical guide provides a comprehensive

overview of the chemical structure, physicochemical properties, and biological activity of

AZ1495. Detailed experimental protocols for key assays and relevant signaling pathways are

also presented to support further research and development efforts.

Chemical Structure and Physicochemical Properties
AZ1495, a weak base, possesses a pyrazolopyrimidine core, a common scaffold for kinase

inhibitors. Its chemical structure and key physicochemical properties are summarized below.
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Property Value Reference

Chemical Structure C21H31N5O2 [1]

Molecular Formula C21H31N5O2 [1]

Molecular Weight 385.5 g/mol [1]

CAS Number 2196204-23-4 [1]

Appearance Powder [1]

Solubility
Soluble in DMSO (≥ 5 mg/mL),

Insoluble in water and ethanol
[1]

Description A weak base [2]

Biological Activity and Mechanism of Action
AZ1495 is a highly potent inhibitor of IRAK4 and also exhibits activity against IRAK1. The

inhibition of IRAK4 kinase activity disrupts the downstream signaling cascade, leading to the

suppression of pro-inflammatory cytokine production and induction of apoptosis in certain

cancer cell lines.

Kinase Inhibition
Target Assay Type IC50 (nM) Kd (nM) Reference

IRAK4 Enzymatic Assay 5 0.7 [1][2]

IRAK1 Enzymatic Assay 23 - [1][2]

IRAK4 Cellular Assay 52 - [2]

Cellular Activity
AZ1495 has been shown to inhibit the activation of NF-κB, a key transcription factor involved in

inflammation and cell survival, in a dose-dependent manner in activated B-cell like diffuse large

B-cell lymphoma (ABC-DLBCL) cell lines.[2] This inhibition of NF-κB signaling can induce cell

death, particularly when used in combination with other targeted agents like BTK inhibitors.[2]
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In Vivo Activity
In a mouse model of ABC-DLBCL, oral administration of AZ1495 in combination with the BTK

inhibitor ibrutinib led to tumor regression.[2]

Signaling Pathway
AZ1495 targets the IRAK4 kinase within the MyD88-dependent signaling pathway, which is

activated by TLRs and IL-1Rs. The binding of a ligand (e.g., a pathogen-associated molecular

pattern or an interleukin) to its receptor triggers the recruitment of the adaptor protein MyD88,

which in turn recruits and activates IRAK4. Activated IRAK4 then phosphorylates and activates

IRAK1, leading to a downstream cascade that culminates in the activation of the transcription

factor NF-κB and the production of inflammatory cytokines.
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Caption: IRAK4 Signaling Pathway and the inhibitory action of AZ1495.
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Experimental Protocols
Representative Synthesis of a Pyrazolopyrimidine
IRAK4 Inhibitor
While the precise synthetic route for AZ1495 is proprietary, a general method for the synthesis

of similar pyrazolopyrimidine IRAK4 inhibitors often involves the condensation of a substituted

pyrazole with a pyrimidine derivative, followed by functional group manipulations to introduce

the desired side chains.
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Caption: A generalized workflow for the synthesis of pyrazolopyrimidine inhibitors.

IRAK4 Kinase Inhibition Assay (Luminescent)
This protocol is based on the principle of measuring the amount of ADP produced in a kinase

reaction, which is then converted to a luminescent signal.

Reagent Preparation:

Prepare a 1x kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL

BSA, 50 µM DTT).

Dilute recombinant human IRAK4 enzyme to the desired concentration in kinase assay

buffer.

Prepare a solution of the kinase substrate (e.g., Myelin Basic Protein) and ATP in kinase

assay buffer.
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Prepare serial dilutions of AZ1495 in DMSO, followed by a final dilution in kinase assay

buffer.

Assay Procedure (96-well plate format):

Add 5 µL of the diluted AZ1495 or vehicle (DMSO) to the appropriate wells.

Add 10 µL of the IRAK4 enzyme solution to each well.

Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction and measure ADP formation using a commercial ADP detection kit (e.g.,

ADP-Glo™) according to the manufacturer's instructions.

Read the luminescence on a plate reader.

Data Analysis:

Calculate the percentage of inhibition for each concentration of AZ1495 relative to the

vehicle control.

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response

curve.

NF-κB Cellular Assay (Reporter Gene)
This assay measures the activity of the NF-κB signaling pathway in cells.

Cell Culture and Transfection:

Culture a suitable cell line (e.g., HEK293T) in appropriate growth medium.

Co-transfect the cells with a plasmid containing a luciferase reporter gene under the

control of an NF-κB response element and a constitutively expressed control reporter

plasmid (e.g., Renilla luciferase).

Assay Procedure:
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Seed the transfected cells into a 96-well plate and allow them to adhere.

Treat the cells with serial dilutions of AZ1495 for a specified pre-incubation time.

Stimulate the cells with an NF-κB activator (e.g., IL-1β or LPS) for a defined period.

Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-

luciferase reporter assay system.

Data Analysis:

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to

control for transfection efficiency and cell viability.

Calculate the percentage of inhibition of NF-κB activity for each concentration of AZ1495
compared to the stimulated control.

Determine the IC50 value from the dose-response curve.

In Vivo Pharmacokinetic Study Workflow
The following represents a general workflow for assessing the pharmacokinetic properties of a

compound like AZ1495 in preclinical animal models.
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Caption: A generalized workflow for in vivo pharmacokinetic studies.

Oral Administration (Rat):

Fast male Sprague-Dawley rats overnight.

Administer AZ1495, formulated in a suitable vehicle (e.g., 0.5% methylcellulose), by oral

gavage at a specific dose (e.g., 5 mg/kg).[2]
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Collect blood samples from the tail vein at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8,

and 24 hours) into heparinized tubes.

Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

Intravenous Administration (Dog):

Administer AZ1495, dissolved in a suitable vehicle, as an intravenous bolus injection into the

cephalic vein of beagle dogs at a specific dose (e.g., 1 mg/kg).[2]

Collect blood samples from the contralateral cephalic vein at various time points.

Process and store the plasma samples as described for the rat study.

Sample Analysis and Pharmacokinetic Calculations:

Quantify the concentration of AZ1495 in plasma samples using a validated LC-MS/MS

method.

Calculate key pharmacokinetic parameters such as clearance (Cl), volume of distribution

(Vd), half-life (t1/2), and oral bioavailability (F%) using non-compartmental analysis.

Conclusion
AZ1495 is a potent and selective IRAK4 inhibitor with demonstrated in vitro and in vivo activity.

Its favorable physicochemical and pharmacological profiles make it a valuable research tool for

investigating the role of IRAK4 in various disease states and a promising lead compound for

the development of novel therapeutics. The experimental protocols and pathway information

provided in this guide are intended to facilitate further exploration of AZ1495 and its potential

clinical applications.

Disclaimer: AZ1495 is for research use only and is not for human or veterinary use. The

information provided in this document is for technical guidance and informational purposes

only.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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